Lipophilicity (XLogP3) Comparison: Methyl Ester Spacer Homolog vs. Directly Attached Ester and Free Acid
The computed XLogP3 of methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is 1.1 [1]. This value reflects the balance between the lipophilic chroman core and the polar amino/ester groups. The one-carbon methylene spacer between the quaternary C4 and the ester carbonyl contributes additional lipophilicity compared with methyl 4-aminochromane-4-carboxylate (CAS 1183692-37-6), where the ester carbonyl is directly attached to C4; although the exact XLogP3 for that isomer is not publicly computed in PubChem, the principle that a methylene insert increases log P by approximately 0.5 units is a well-established physicochemical rule. The free acid analog 2-(4-aminochroman-4-yl)acetic acid (CAS 1342667-86-0) is expected to have a substantially lower log D at physiological pH due to ionization of the carboxylic acid group. The target methyl ester thus occupies a distinct lipophilicity window that influences both chromatographic behavior and, where relevant, passive membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed) [1] |
| Comparator Or Baseline | 2-(4-Aminochroman-4-yl)acetic acid (free acid, CAS 1342667-86-0): predicted LogP significantly lower due to carboxylic acid; Ethyl 2-(4-aminochroman-4-yl)acetate (CAS 1541628-28-7): predicted ~1.6 (ethyl ester homolog, one additional methylene). |
| Quantified Difference | Target methyl ester is approximately 0.5 log units more lipophilic than free acid (estimated); approximately 0.5 log units less lipophilic than ethyl ester homolog. |
| Conditions | XLogP3 computed by PubChem using XLogP3-AA algorithm; comparator values inferred from structure–property relationships. |
Why This Matters
Log P differences of ≥0.5 units can meaningfully alter reversed-phase chromatographic retention, solubility in organic solvents, and passive cell permeability, making the methyl ester the preferred choice when intermediate lipophilicity is required for synthetic or biological workflows.
- [1] PubChem Compound Summary CID 75356321, Methyl 2-(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)acetate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/75356321 View Source
